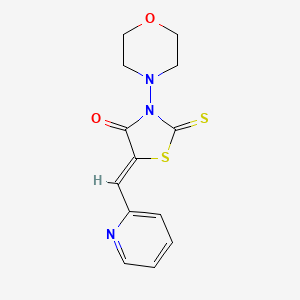

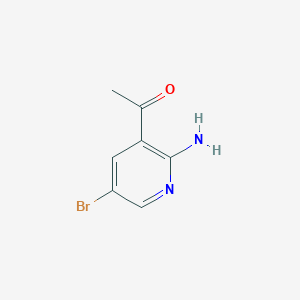

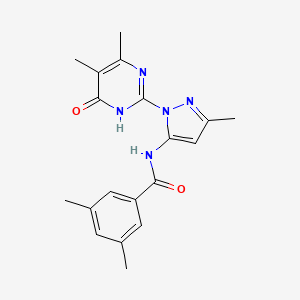

(Z)-3-吗啉基-5-(吡啶-2-基甲亚)-2-硫代噻唑烷-4-酮

描述

The compound seems to be a derivative of pyridine and thiazolidinone. Pyridine derivatives are known to exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry . Thiazolidinones are also known for their diverse biological activities .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as Schiff base ligands have been synthesized from 2-pyridinecarboxaldehyde and various amines .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like Fourier transform infrared (FTIR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectral techniques . The structure of these compounds shows a planar geometry .Chemical Reactions Analysis

Zinc complexes of similar compounds have been used as catalysts for chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using techniques like FTIR, UV, and NMR . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of these compounds indicate that charge transfer occurs within the molecule .科学研究应用

合成途径和化学反应

一项研究讨论了 5-芳基亚甲基-3-苄基-4-氧代-2-硫代-1,3-噻唑烷酮与腈氧化物反应,导致合成 Z-3、Z-2,4-二氧代类似物和 1,4,2,5-二氧杂二嗪。这项研究突出了该化合物在生成复杂结构中的作用及其在合成有机化学中的潜在用途 (Kandeel & Youssef, 2001)。

抗菌和抗肿瘤研究

另一项研究合成了两种吡啶噻唑衍生物及其 Zn(II) 络合物,评估了它们的抗菌和抗肿瘤活性。研究结果表明,该化合物有可能成为开发具有新特性的生物活性材料的支架,表明金属配合物表现出比游离配体更高的活性 (Zou et al., 2020)。

抑制蛋白激酶

关于蛋白激酶 DYRK1A 新型抑制剂的研究涉及合成 5-芳基亚lidene-2-硫代-1,3-噻唑烷酮-4-酮,鉴定出具有纳摩尔 DYRK1A 抑制活性的化合物。这项研究强调了该化合物在开发神经或肿瘤疾病治疗方法中的相关性 (Bourahla et al., 2021)。

抗增殖活性

探索了 2-硫代咪唑并[4,5-b]吡啶衍生物的合成和体外抗增殖活性,结果表明该化合物对癌细胞系表现出显着的抑制作用。这证明了该化合物在生成潜在治疗剂中的作用 (Nowicka et al., 2015)。

作用机制

未来方向

属性

IUPAC Name |

(5Z)-3-morpholin-4-yl-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S2/c17-12-11(9-10-3-1-2-4-14-10)20-13(19)16(12)15-5-7-18-8-6-15/h1-4,9H,5-8H2/b11-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTKTTVJOOPWDO-LUAWRHEFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N2C(=O)C(=CC3=CC=CC=N3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601333747 | |

| Record name | (5Z)-3-morpholin-4-yl-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666044 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

881817-81-8 | |

| Record name | (5Z)-3-morpholin-4-yl-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/no-structure.png)

![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2731232.png)

![1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2731234.png)

![N-(4-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2731242.png)

![2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2731251.png)